molecular formula C18H17ClO3 B13710332 Flurecol n-butyl ester

Flurecol n-butyl ester

Cat. No.: B13710332
M. Wt: 316.8 g/mol
InChI Key: WGVIPWXUYZVLLQ-UHFFFAOYSA-N
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Description

Flurecol n-butyl ester (C₁₈H₁₈O₃, molecular weight 282.33 g/mol) is a synthetic ester derivative of 9-hydroxy-9-fluorenecarboxylic acid, with the IUPAC name butyl 9-hydroxy-9-fluorenecarboxylate (CAS: 2314-09-2). This compound is structurally characterized by a fluorene backbone substituted with a hydroxyl group and a butyl ester moiety. Its InChIKey (PSGPXWYGJGGEEG-UHFFFAOYSA-N) confirms the unique stereoelectronic configuration of the molecule.

Properties

Molecular Formula

C18H17ClO3

Molecular Weight

316.8 g/mol

IUPAC Name

butyl 2-chloro-9-hydroxyfluorene-9-carboxylate

InChI

InChI=1S/C18H17ClO3/c1-2-3-10-22-17(20)18(21)15-7-5-4-6-13(15)14-9-8-12(19)11-16(14)18/h4-9,11,21H,2-3,10H2,1H3

InChI Key

WGVIPWXUYZVLLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1(C2=CC=CC=C2C3=C1C=C(C=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Flurecol n-butyl ester can be synthesized through esterification reactions, where 9-hydroxyfluorene-9-carboxylic acid reacts with n-butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product .

Mechanism of Action

The mechanism of action of flurecol n-butyl ester involves its hydrolysis to release 9-hydroxyfluorene-9-carboxylic acid, which can interact with various molecular targets. The ester bond is cleaved by nucleophilic attack, leading to the formation of the acid and alcohol . This process is catalyzed by acids or bases, depending on the reaction conditions.

Comparison with Similar Compounds

Structural Comparison with Analogous Esters

Flurecol n-butyl ester shares core ester functional groups with other n-butyl derivatives but differs in the parent acid structure. Key structural analogs include:

Compound Parent Acid Key Functional Groups Applications Reference
This compound 9-Hydroxyfluorenecarboxylic acid Fluorene, hydroxyl, butyl ester Potential agrochemicals
n-Butyl acetate Acetic acid Short-chain aliphatic ester Solvent, paints, coatings
n-Butyl salicylate Salicylic acid Aromatic hydroxyl, butyl ester Cosmetics, fragrances
Caffeic acid n-butyl ester Caffeic acid Catechol, propenoic ester Natural product isolation

Cytotoxicity Trends in Ester Derivatives

Evidence from in vitro studies highlights the impact of ester chain length on cytotoxicity:

Compound Cell Line CC₅₀ (μM) Key Observation Reference
IOX1 methyl ester HeLa 10 Highest cytotoxicity
IOX1 n-butyl ester HeLa 66 Moderate cytotoxicity
IOX1 n-octyl ester HeLa >300 Non-cytotoxic
Saponin (n-butyl ester) Tumor cells <100 Essential for glucuronic acid activity

Physicochemical and Environmental Properties

Thermal Stability and Biodegradation

Ester chain length critically influences material properties:

Property Methyl Ester n-Butyl Ester Branched Ester (e.g., iso-butyl) Reference
Thermal Stability (°C) >160 >160 >160 (higher than linear)
Biodegradation (%) 5–8 21–27 Not reported

This compound’s biodegradability is expected to align with n-butyl ester ionic liquids (21–27%), outperforming shorter-chain analogs .

Discussion on Structure-Activity Relationships

Key trends in ester modifications:

  • Chain Length : Longer chains (e.g., n-butyl vs. methyl) reduce cytotoxicity but enhance biodegradation and thermal stability .
  • Branching : Iso-butyl esters exhibit superior thermal stability compared to linear analogs .
  • Functional Groups : Free carboxyl groups (e.g., in saponins) are critical for bioactivity, while esterification may deactivate or modulate effects .

Contradictions and Gaps

  • Acaricidal Activity : Longer chains (n-butyl) reduce efficacy in 3-arylpropionate derivatives , contrasting with cytotoxic trends.
  • Flurecol-Specific Data: Limited empirical data on this compound’s bioactivity and environmental behavior necessitate further study.

Q & A

Basic: What are the optimal catalytic conditions for synthesizing Flurecol n-butyl ester?

To achieve high yields, heterogeneous catalysts such as calcium sulfate whiskers (used in n-butyl acetate synthesis) are recommended. Key parameters include:

  • Molar ratio : A 1:1.2 molar ratio of acid to alcohol precursor maximizes esterification efficiency .
  • Catalyst loading : 1.5–2.0 wt% of the total reactants reduces side reactions.
  • Reaction time : 3–4 hours under reflux with a water-carrying agent (e.g., toluene) removes byproducts.
  • Reusability : Test catalyst stability over 5 cycles; ≥90% activity retention indicates robustness .

Basic: Which analytical techniques validate the purity and structural integrity of this compound?

  • Chromatography : UPLC with BEH Phenyl columns (3.5-minute runtime) resolves ester derivatives and detects impurities ≥97% purity .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm ester bond formation (δ 4.0–4.3 ppm for –OCH₂–) and fluorinated aromatic protons (δ 6.8–7.5 ppm) .
    • GC-MS : Identifies volatile byproducts (e.g., unreacted acrylic acid) with m/z 128.17 (M⁺ for n-butyl acrylate analogs) .
  • Elemental Analysis : Verify boron content (if applicable) in fluorophenylboronic esters via ICP-MS .

Advanced: How can computational modeling predict this compound’s reactivity in nucleophilic additions?

  • Density Functional Theory (DFT) : Model transition states for ester hydrolysis or conjugate additions (e.g., with amines). Parameters include:
    • Activation energy (ΔG‡) for ester bond cleavage.
    • Frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites .
  • MD Simulations : Assess solvent effects (e.g., polar aprotic vs. aqueous) on reaction kinetics .

Advanced: What mechanisms explain contradictory biodegradation rates of fluorinated n-butyl esters in environmental studies?

  • Ester Bond Stability : Longer alkyl chains (e.g., n-butyl vs. methyl) reduce hydrolysis rates, increasing persistence .
  • Microbial Adaptation : Soil microbiota from contaminated sites degrade esters 2–3× faster due to enzyme induction (e.g., esterases) .
  • Analytical Bias : Varying LC-MS/MS detection limits (0.1–1.0 ppm) may underreport degradation intermediates. Standardize protocols using isotopically labeled analogs .

Basic: How to design thermal stability experiments for this compound?

  • Accelerated Aging : Store samples at 40–60°C for 4–12 weeks; monitor decomposition via:
    • TGA : Track mass loss ≥2% as degradation threshold .
    • DSC : Identify exothermic peaks (degradation onset) and glass transition temperatures (Tg) .
  • Light Exposure : UV/Vis spectroscopy detects photooxidation products (e.g., quinones from fluorophenyl groups) .

Advanced: How to reconcile discrepancies in catalytic efficiency data for this compound synthesis?

  • Meta-Analysis : Aggregate data from ≥10 studies; apply ANOVA to identify outliers (p < 0.05) .
  • Reproducibility Checks :
    • Standardize catalyst pretreatment (e.g., calcination at 300°C for 2 hours) .
    • Control humidity (<5% RH) to prevent catalyst deactivation .
  • Error Propagation Models : Quantify uncertainties in yield measurements (e.g., ±2% for GC vs. ±5% for titration) .

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